trans-Ketoconazole
Overview
Description
trans-Ketoconazole: is a synthetic imidazole antifungal agent known for its broad-spectrum activity against various fungal infections. It is primarily used to treat systemic and superficial fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
Scientific Research Applications
trans-Ketoconazole has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of imidazole derivatives.
Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit fungal growth.
Medicine: Widely used in the treatment of fungal infections, both systemic and superficial.
Industry: Utilized in the formulation of various pharmaceutical products, including creams, gels, and shampoos.
Mechanism of Action
- Primary Targets : Trans-ketoconazole interacts with 14-α-sterol demethylase , a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol in fungal cells .
- This compound inhibits the biosynthesis of ergosterol by blocking 14-α-sterol demethylase. As a result, fungal cellular permeability increases due to reduced ergosterol levels in the cell membrane .
- The sterol biosynthesis pathway, from lanosterol to ergosterol , is affected by this compound. This disruption impacts fungal membrane composition and function .
- Absorption : this compound was initially approved for systemic use in an oral formulation. It has good absorption properties .
- Impact on Bioavailability : Gastrointestinal side effects and dose-related hepatitis led to its replacement by other antifungals .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Ketoconazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may damage fertility . It may also cause damage to organs through prolonged or repeated exposure . Hepatotoxicity is the main safety concern with ketoconazole, which can be managed effectively with careful monitoring of hepatic enzymes .
Future Directions
Biochemical Analysis
Biochemical Properties
Trans-Ketoconazole plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary targets is the cytochrome P450 enzyme, specifically lanosterol 14α-demethylase. By inhibiting this enzyme, this compound disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and impaired fungal cell growth . Additionally, this compound interacts with other cytochrome P450 enzymes, affecting the metabolism of various endogenous and exogenous compounds .
Cellular Effects
This compound exerts profound effects on different cell types and cellular processes. In fungal cells, it inhibits ergosterol synthesis, leading to cell membrane disruption and cell death . In mammalian cells, this compound has been shown to inhibit steroidogenesis by blocking the production of cortisol and other steroids . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately influencing cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme iron of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol and subsequent ergosterol synthesis . Additionally, this compound’s interaction with other cytochrome P450 enzymes leads to the inhibition of steroid biosynthesis, affecting hormone levels and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur with prolonged exposure to light and heat . Long-term studies have shown that this compound can lead to persistent inhibition of steroidogenesis and ergosterol synthesis, resulting in sustained antifungal and anti-steroidogenic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits fungal growth and steroidogenesis without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as hepatotoxicity, adrenal insufficiency, and gastrointestinal disturbances . These toxic effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It undergoes extensive hepatic metabolism, resulting in various metabolites that are excreted via bile and urine . The inhibition of lanosterol 14α-demethylase by this compound affects the metabolic flux of sterol intermediates, leading to altered levels of ergosterol and other sterols .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound in plasma, primarily to albumin . The compound does not readily cross the blood-brain barrier but can accumulate in tissues such as the liver, skin, and adrenal glands . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on ergosterol and steroid biosynthesis . Additionally, this compound can be found in other organelles such as mitochondria and lysosomes, where it may exert additional effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Ketoconazole involves the reaction of specific compounds in an acid medium. The process includes mixing the compound shown in formula I and the compound shown in formula II, which have large steric hindrance. This reaction improves the cis-trans selectivity of 1,3-dioxolane formed by the mixed reaction . The preparation method avoids the use of dangerous substances like liquid bromine and reduces the production period and cost .
Industrial Production Methods: In industrial settings, this compound is synthesized using a similar approach but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: trans-Ketoconazole undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens, under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antifungal properties .
Comparison with Similar Compounds
Clotrimazole: Another imidazole antifungal agent used for similar purposes but with different pharmacokinetic properties.
Miconazole: Similar in structure and function but often used topically rather than systemically.
Fluconazole: A triazole antifungal agent with a broader spectrum of activity and better oral bioavailability.
Uniqueness of trans-Ketoconazole: this compound is unique due to its specific mechanism of action and its ability to be used both topically and systemically. It also has a distinct chemical structure that allows for various modifications to enhance its antifungal properties .
Properties
IUPAC Name |
1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-BVAGGSTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83374-59-8, 142128-58-3 | |
Record name | trans-Ketoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83374-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142128-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketoconazole, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083374598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KETOCONAZOLE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3INP7D7XI3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can trans-ketoconazole be identified and quantified in ketoconazole samples?
A1: The research describes a novel method for identifying and quantifying this compound, an impurity found in cis-ketoconazole. Electrokinetic Chromatography with UV detection (EKC-UV) is used to separate and quantify this compound based on its unique migration time and UV absorbance. Subsequently, Electrokinetic Chromatography coupled with Electrospray Ionization Mass Spectrometry (EKC-ESI-MS) confirms the identity of the impurity through mass analysis and fragmentation patterns [].
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